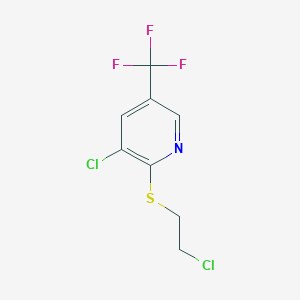amine CAS No. 1154311-80-4](/img/structure/B1418616.png)
[(4-Chlorophenyl)(pyridin-4-yl)methyl](methyl)amine
Overview
Description
Scientific Research Applications
Crystal Structure and Spectroscopic Studies
- The crystal structure of a chiral secondary amine derivative was elucidated through spectroscopic methods including FT-IR, NMR, Mass Spectroscopy, and X-ray diffraction, offering insights into its molecular architecture and potential application in molecular recognition and catalysis (Adeleke & Omondi, 2022).
Catalytic Applications
- Palladium(II) complexes involving related ligand frameworks have been developed for chemoselective alkene hydrocarboxylation, illustrating the compound's utility in facilitating selective organic transformations (Dyer, Fawcett, & Hanton, 2005).
Anticancer and Antimicrobial Agents
- Novel heterocyclic compounds incorporating the (4-chlorophenyl)(pyridin-4-yl)methyl] moiety have shown promising anticancer and antimicrobial activities, highlighting their potential in drug development and therapeutic applications (Katariya, Vennapu, & Shah, 2021).
Reaction Mechanisms and Kinetics
- Studies on the pyridinolysis of diaryl carbonates and dithiocarbonates provide deep insights into reaction mechanisms and kinetics, crucial for understanding chemical reactivity and designing more efficient chemical processes (Castro et al., 2008).
Polymerization Catalysts
- Aminopyridinato group 10 metal complexes were explored as catalysts for aryl-Cl activation and hydrosilane polymerization, indicating the role of such compounds in polymer science and materials engineering (Deeken et al., 2006).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(4-chlorophenyl)-N-methyl-1-pyridin-4-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2/c1-15-13(11-6-8-16-9-7-11)10-2-4-12(14)5-3-10/h2-9,13,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGDHOPJXVGUTHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1=CC=C(C=C1)Cl)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(4-Chlorophenyl)(pyridin-4-yl)methyl](methyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



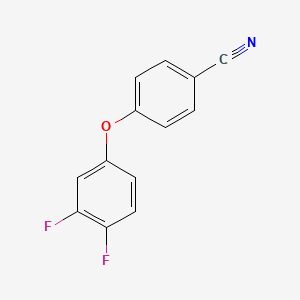

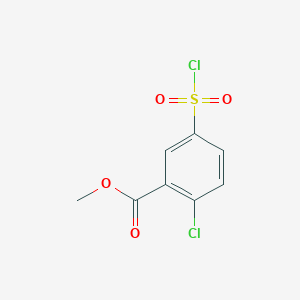

amine](/img/structure/B1418544.png)
amine](/img/structure/B1418545.png)
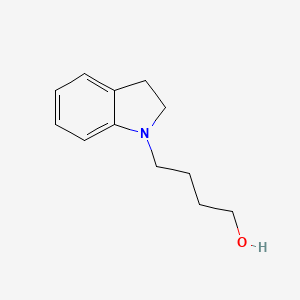
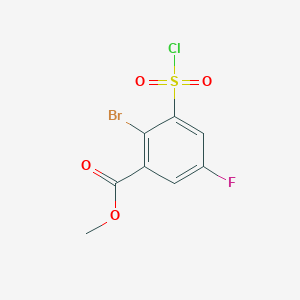
![2-{[4-(Ethanesulfonyl)phenyl]sulfanyl}benzoic acid](/img/structure/B1418548.png)
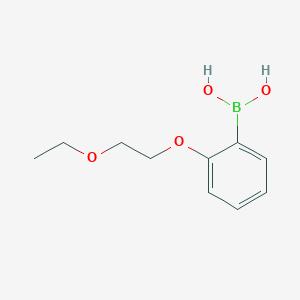
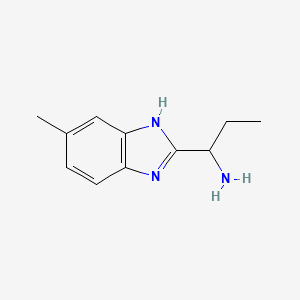
![1-(2-oxo-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethyl)cyclohexane-1-carboxylic acid](/img/structure/B1418554.png)
![1-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]piperidine-2-carboxylic acid](/img/structure/B1418555.png)
